molecular formula C38H59ClN4O9S B13647494 (2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B13647494
M. Wt: 783.4 g/mol
InChI Key: XWSLAICADDJNNG-MEEYNGGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 ubiquitin ligase and a 21-atom-length linker. This compound incorporates the VH032-based von Hippel-Lindau (VHL) ligand and a 5-unit polyethylene glycol (PEG) linker. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG5-C6-Cl involves the conjugation of the VH032-based VHL ligand with a 5-unit PEG linker and a halogen group. The preparation of the VHL ligand, VH032, typically involves a five-step synthetic route. This includes the protection of the benzylic amine, C-H arylation of 4-methylthiazole, and subsequent deprotection and amidation steps .

Industrial Production Methods

Industrial production methods for VH032-PEG5-C6-Cl are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimizations for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

VH032-PEG5-C6-Cl undergoes various chemical reactions, including:

    Substitution Reactions: The halogen group in the linker can participate in nucleophilic substitution reactions.

    Amidation Reactions: Formation of amide bonds during the synthesis of the VHL ligand.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(OAc)2, Pd-PEPPSI-IPr), N-Boc-L-4-hydroxyproline, and various solvents like DMSO and ethanol.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures.

Major Products

The major product formed from these reactions is the VH032-PEG5-C6-Cl conjugate, which is used in targeted protein degradation studies .

Scientific Research Applications

VH032-PEG5-C6-Cl has several scientific research applications, including:

Mechanism of Action

VH032-PEG5-C6-Cl functions by recruiting the VHL E3 ubiquitin ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound binds to the VHL ligand and the target protein, forming a ternary complex that facilitates the ubiquitination process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG5-C6-Cl is unique due to its specific linker length and halogen group, which provide distinct properties for targeted protein degradation. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness in research applications .

Properties

Molecular Formula

C38H59ClN4O9S

Molecular Weight

783.4 g/mol

IUPAC Name

(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-40-28)30-11-9-29(10-12-30)24-43-25-31(44)23-32(43)36(46)42-37(47)35(38(2,3)4)41-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,41,45)(H,42,46,47)/t31-,32+,35-/m1/s1

InChI Key

XWSLAICADDJNNG-MEEYNGGZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O

Origin of Product

United States

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